Clofarabine

Overview

Description

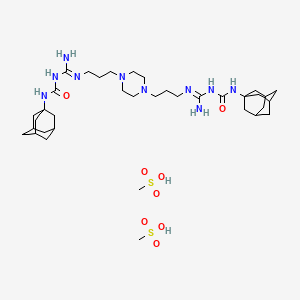

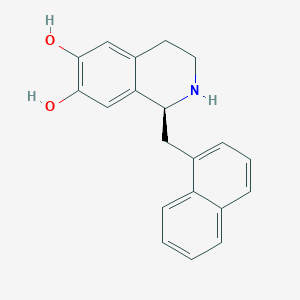

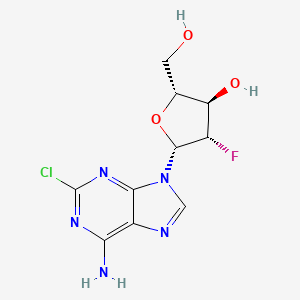

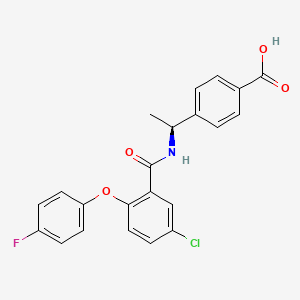

Clofarabine is a purine nucleoside antimetabolite used primarily in the treatment of relapsed or refractory acute lymphoblastic leukemia in pediatric patients. It is marketed under the trade names Clolar in the United States and Evoltra in Europe, Australia, and New Zealand . This compound is structurally similar to other nucleoside analogs but has unique modifications that enhance its stability and efficacy .

Mechanism of Action

Target of Action

Clofarabine primarily targets two key enzymes: ribonucleotide reductase and DNA polymerase . Ribonucleotide reductase plays a crucial role in DNA synthesis by converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA . DNA polymerase, on the other hand, is responsible for synthesizing new DNA strands .

Mode of Action

this compound, a purine nucleoside antimetabolite, exerts its cytotoxic activity through a dual mechanism. Secondly, this compound is efficiently incorporated into DNA, where it inhibits DNA synthesis . This dual action disrupts DNA replication and repair, leading to cell death .

Biochemical Pathways

this compound is transported into cells, where it is sequentially metabolized to the active 5’-monophosphate metabolite by deoxycytidine kinase and mono- and di-phospho-kinases . The active metabolite, this compound triphosphate, inhibits ribonucleotide reductase and gets incorporated into DNA, disrupting DNA synthesis .

Pharmacokinetics

The recommended dose of this compound for adult acute leukemia (40 mg/m^2/day × 5 days) results in plasma levels of around 1 μM . The accumulation of this compound triphosphate in circulating leukemia cells is dose-dependent, with a long half-life . This is particularly the case in responders, resulting in incremental increases in this compound triphosphate with every daily infusion of the drug .

Result of Action

The incorporation of this compound into DNA and the subsequent inhibition of DNA synthesis result in the disruption of DNA function . This leads to the induction of apoptosis, or programmed cell death . The cytotoxic activity of this compound has been observed in lymphoid malignancies, and its clinical efficacy has primarily been observed in acute leukemias .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the intracellular environment, including the availability of deoxycytidine kinase and other kinases necessary for the activation of this compound, can affect the drug’s action . Additionally, the drug’s efficacy may vary depending on the patient’s overall health, age, and the specific type of leukemia

Biochemical Analysis

Biochemical Properties

Clofarabine plays a significant role in biochemical reactions by inhibiting ribonucleotide reductase and incorporating itself into DNA, thereby inhibiting DNA synthesis . It interacts with several enzymes and proteins, including deoxycytidine kinase, which phosphorylates this compound to its active triphosphate form . This active form inhibits ribonucleotide reductase, an enzyme crucial for maintaining intracellular nucleoside pools . Additionally, this compound’s incorporation into DNA disrupts DNA synthesis and repair, leading to cell death .

Cellular Effects

This compound exerts cytotoxic effects on various cell types, particularly leukemic cells . It inhibits DNA synthesis and repair, leading to apoptosis in rapidly dividing cells . This compound also affects cell signaling pathways and gene expression by inducing DNA damage and activating apoptotic pathways . In bone marrow cells, this compound can cause suppression, leading to decreased production of red blood cells, white blood cells, and platelets .

Molecular Mechanism

At the molecular level, this compound is transported into cells via both diffusion and facilitated diffusion . Once inside the cell, it is phosphorylated by deoxycytidine kinase to form this compound monophosphate, which is further phosphorylated to its active triphosphate form . This compound triphosphate inhibits ribonucleotide reductase and is incorporated into DNA, disrupting DNA synthesis and repair . This leads to the activation of apoptotic pathways and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates immediate and long-lasting inhibition of DNA synthesis . Its stability and degradation over time have been studied, showing that this compound triphosphate accumulates in circulating leukemia cells with a long half-life . This accumulation leads to incremental increases in its concentration with each daily infusion, enhancing its cytotoxic effects . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, this compound can cause toxic effects such as bone marrow suppression, leading to severe infections, bleeding, and anemia . Threshold effects observed in these studies indicate that careful dosage management is crucial to minimize adverse effects while maximizing therapeutic efficacy .

Metabolic Pathways

This compound is metabolized primarily through phosphorylation by deoxycytidine kinase to form this compound monophosphate, which is further phosphorylated to its active triphosphate form . This active form inhibits ribonucleotide reductase and is incorporated into DNA . The metabolic pathways involved in this compound’s activation and action include interactions with various enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and nucleotide levels within the cell .

Transport and Distribution

This compound is transported into cells via human equilibrative nucleoside transporters (hENT1 and hENT2) and human concentrative nucleoside transporter 2 (hCNT2) . Once inside the cell, it is phosphorylated to its active form and distributed within the cell . This compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins . Its accumulation in leukemic cells enhances its cytotoxic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis and repair . The active triphosphate form of this compound is incorporated into DNA, disrupting replication and repair processes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus . The disruption of DNA function within the nucleus leads to the activation of apoptotic pathways and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofarabine is synthesized through a multi-step process involving the halogenation of purine nucleosides. The key steps include:

- Halogenation of the purine base at the two position to introduce a chlorine atom.

- Fluorination of the sugar moiety to prevent cleavage by purine nucleoside phosphorylase .

- Coupling of the modified base and sugar to form the final compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and achieve pharmaceutical-grade quality .

Chemical Reactions Analysis

Types of Reactions: Clofarabine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide.

Major Products Formed: The major products formed from these reactions include various metabolites and modified nucleosides that retain or enhance the biological activity of this compound .

Scientific Research Applications

Clofarabine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on cellular processes such as DNA synthesis and repair.

Medicine: Primarily used in the treatment of acute lymphoblastic leukemia and other hematologic malignancies. .

Comparison with Similar Compounds

- Fludarabine

- Cladribine

- Nelarabine

- Pentostatin

Clofarabine’s unique properties and broad range of applications make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name |

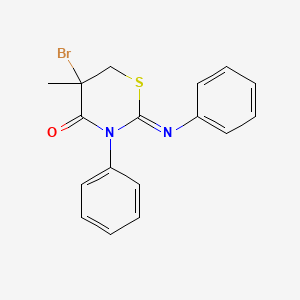

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPHFBMKLOVOX-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046437 | |

| Record name | Clofarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.89e+00 g/L | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death. | |

| Record name | Clofarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123318-82-1 | |

| Record name | Clofarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123318-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofarabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)

![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)